4-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide
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Overview
Description
4-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a benzothioamide core with a sulfamoyl group attached to a tetrazole ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
Tetrazoles, a key structural component of this compound, are known to interact with many enzymes and receptors in organisms .
Mode of Action
It’s known that tetrazoles can interact with many enzymes and receptors in organisms via non-covalent interactions . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Compounds containing tetrazole moieties have been found to exhibit a wide range of biological properties, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
It’s known that tetrazoles can boost lipophilicity, enhance bioavailability, and have lesser negative effects . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
Given the wide range of biological activities associated with tetrazoles , it can be inferred that the compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of 2-methyl-2H-tetrazole-5-amine with a suitable sulfonyl chloride to form the sulfamoyl-tetrazole intermediate. This intermediate is then reacted with benzothioamide under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfamoyl group to a thiol or amine group.
Substitution: The benzothioamide moiety can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted benzothioamides depending on the nucleophile used.
Scientific Research Applications
4-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-tetrazol-5-yl)benzoic acid
- 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole
- Benzoyl chloride, 4-(2H-tetrazol-5-yl)-
Uniqueness
4-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide stands out due to its unique combination of a tetrazole ring and a benzothioamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
4-[(2-methyltetrazol-5-yl)sulfamoyl]benzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O2S2/c1-15-12-9(11-14-15)13-19(16,17)7-4-2-6(3-5-7)8(10)18/h2-5H,1H3,(H2,10,18)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFZMYIMTBJERY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NS(=O)(=O)C2=CC=C(C=C2)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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